Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic intermediates.
Summary of the Application: 2,4-Dichlorobenzyl chloride is used in the synthesis of dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals . These intermediates have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .
Methods of Application or Experimental Procedures: In the research, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process had a higher yield and required a much lower reaction temperature compared with the ammoxidation of 2,4-dichlorotoluene . This proved that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
Results or Outcomes: The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also offered a simple and economical approach for the preparation of multi-chlorobenzonitriles .
It’s worth noting that 2,4-dichlorobenzyl chloride is a versatile organic compound and could potentially be used in a variety of chemical reactions in the field of organic synthesis . For example, it could be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives .
2,4-Dichlorobenzyl chloride is an organic compound with the molecular formula and a CAS number of 94-99-5. It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a benzyl chloride group. The compound is a colorless to light yellow liquid, exhibiting a boiling point of approximately 122-124 °C at reduced pressure. This compound is primarily synthesized in laboratory settings and is not naturally occurring. Its structure contributes to its reactivity profile, particularly its susceptibility to nucleophilic substitution reactions due to the presence of the benzyl chloride moiety, while the chlorine substituents deactivate the aromatic ring towards electrophilic aromatic substitution reactions .
Several methods for synthesizing 2,4-Dichlorobenzyl chloride have been reported:
2,4-Dichlorobenzyl chloride serves as a versatile intermediate in organic synthesis. Its applications include:
Interaction studies involving 2,4-Dichlorobenzyl chloride primarily focus on its reactivity with nucleophiles. For instance:
Several compounds share structural similarities with 2,4-Dichlorobenzyl chloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl Chloride | Benzene ring with one chlorine atom | More reactive towards nucleophilic substitution |
1,3-Dichlorobenzene | Two chlorine atoms at different positions | More reactive towards electrophilic substitution |
2-Chlorobenzyl Chloride | One chlorine atom at position 2 | Less sterically hindered than 2,4-Dichlorobenzyl |
3-Chloro-4-methylbenzyl Chloride | Methyl group at position 4 and chlorine at position 3 | Alters reactivity patterns compared to dichloro derivatives |
The uniqueness of 2,4-Dichlorobenzyl chloride lies in its specific arrangement of chlorine substituents that significantly influences its reactivity compared to other similar compounds. Its dual chlorine substitutions render it less reactive toward electrophilic aromatic substitution while maintaining utility in nucleophilic reactions .
Corrosive;Irritant;Environmental Hazard